trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride
Overview
Description
Scientific Research Applications
Indole Derivatives and Alkaloids
Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and exhibit diverse biological activities. The synthesis of indole derivatives has been a focus of chemical research. In particular, the construction of indoles as moieties in selected alkaloids has garnered interest . Researchers explore novel synthetic methods to access these valuable compounds.
Histamine Receptor Modulation
(1R,2R)-2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride: structurally resembles histamine, a key signaling molecule involved in immune responses, allergic reactions, and neurotransmission. Studies suggest that this compound may act as a histamine H4 receptor antagonist. Investigating its role in inflammatory responses and central nervous system (CNS) functions provides valuable insights.
Chiral Solvation Agent and Asymmetric Catalysis
Chiral compounds find applications in asymmetric synthesis. (1R,2R)-2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride can serve as a chiral solvation agent for determining enantiomeric excess of chiral acids by NMR. Additionally, it participates in various catalyst systems for asymmetric reactions .
Antitubercular Activity
While specific studies on this compound are limited, its structural features suggest potential antitubercular activity. Researchers may explore its effects against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro .
Amine Chemistry and Nucleophilic Substitution
The primary amine group in this compound allows for acid-base reactions and nucleophilic substitution. Understanding its reactivity can guide further synthetic applications.
Other Applications
Although less explored, consider investigating other potential applications, such as its role in proteomics research or its use as a specialty reagent .
Mechanism of Action
The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. While the mechanism of action for “trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride” is not explicitly mentioned in the available resources, similar compounds such as tetrahydroisoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
Future Directions
The future directions in the research and development of a compound depend on its potential applications. While the specific future directions for “trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride” are not mentioned in the available resources, similar compounds such as tetrahydroisoquinolines have garnered a lot of attention in the scientific community due to their diverse biological activities .
properties
IUPAC Name |
(1R,2R)-2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13;/h2-3,5,9-10,13H,1,4,12H2;1H/t9-,10-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDBBABDTXIVIS-DHTOPLTISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)C(C1N)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)Br)[C@H]([C@@H]1N)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride | |
CAS RN |
90401-57-3 | |
Record name | rac-(1R,2R)-2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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